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Compound of Interest

Compound Name: C14H12Br3NO

Cat. No.: B12637639

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for a series of brominated
N-phenylbenzamide analogs, which are structurally related to the C14H12Br3NO framework.
The objective is to offer a clear, data-driven comparison of their spectroscopic properties to aid
in structural elucidation and characterization in drug discovery and development. This analysis
is based on available experimental data from peer-reviewed literature and spectral databases.

Data Presentation: Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for selected brominated N-
phenylbenzamide analogs. While a complete dataset for a tribrominated analog of
C14H12Br3NO is not available in a single source, data for mono- and di-brominated analogs

are presented for a comparative overview.

Table 1: *H NMR Spectroscopic Data of Brominated N-methylbenzamide Analogs
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Compound

Aromatic Protons (ppm)

N-CHs Proton (ppm)

3-bromo-N-methyl-N-

phenylbenzamide

6.77 (t, J = 1.8 Hz, 1H), 6.62
(ddd, J = 8.0, 1.9, 1.0 Hz, 1H),
6.52 (td, J = 7.0, 1.6 Hz, 2H),
6.46-6.42 (m, 1H), 6.40 (d, J =
7.8 Hz, 1H), 6.32-6.24 (m, 3H)

2.75 (s, 3H)

N-(2-bromophenyl)-4-iodo-N-

methylbenzamide

7.55 (d, J = 7.9 Hz, 1H), 7.50
(d, J=8.0 Hz, 2H), 7.20 (t, J =
7.7 Hz, 1H), 7.15-7.03 (m, 4H)

3.37 (s, 3H)

3-bromo-N-(2-fluorophenyl)-N-

methylbenzamide

7.49 (d, J = 8.1 Hz, 1H), 7.38
(t, J=7.3 Hz, 1H), 7.29 (d, J =
8.0 Hz, 1H), 7.22-7.13 (m,
2H), 7.06 (t, J = 7.7 Hz, 1H),
6.96 (t, J = 7.5 Hz, 1H), 6.85 (t,
J=9.0 Hz, 1H)

3.41 (s, 3H)

N-(2-bromophenyl)-4-fluoro-N-

methylbenzamide

7.59-7.50 (m, 1H), 7.35 (dd, J
=8.6,5.4 Hz, 2H), 7.18 (d, J =
6.8 Hz, 1H), 7.09 (dd, J = 6.7,
4.1 Hz, 2H), 6.83 (t, J = 8.5 Hz,
2H)

3.37 (s, 3H)

Table 2: 13C NMR Spectroscopic Data of Brominated N-methylbenzamide Analogs
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Aromatic Carbons

N-CHs Carbon Carbonyl Carbon

Compound
(ppm) (ppm) (ppm)
143.7, 137.2, 132.0,
3-bromo-N-methyl-N- 131.2, 128.7, 128.6,
) 37.8 168.3
phenylbenzamide 126.5, 126.3, 126.3,
121.3
143.4, 136.9, 135.2,
N-(2-bromophenyl)-4-
_ 133.9, 130.6, 129.8,
iodo-N- 37.3 170.1
_ 129.4, 128.7, 122.8,
methylbenzamide
96.5
158.2 (d, JC-F =
249.0 Hz), 157.3,
142.2,133.5,131.2
(d, JC-F = 8.2 Hz),
3-bromo-N-(2- 130.2 (d, JC-F=2.6
fluorophenyl)-N- Hz), 129.6, 128.5 (d, 36.4 166.7
methylbenzamide JC-F = 3.6 Hz), 128.3,
125.0(d, JC-F=17.1
Hz), 123.7 (d, JC-F =
3.5 Hz), 123.0, 115.5
(d, JC-F=21.6 Hz)
164.4 (d, JC-F =
251.0 Hz), 143.7,
133.9,131.8 (d, JC-F
N-(2-bromophenyl)-4-
= 3.6 Hz), 130.6 (d,
fluoro-N- 170.0

methylbenzamide

JC-F =5.2 Hz), 130.5,
129.3, 128.7, 122.8,
114.9 (d, JC-F =22.0
Hz)

Table 3: High-Resolution Mass Spectrometry (HRMS) Data of Brominated N-methylbenzamide

Analogs
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Calculated [M+H]*
Compound Molecular Formula (miz) Found [M+H]* (m/z)
mlz

3-bromo-N-methyl-N-
_ C14H12BrNO 290.0102 290.0206
phenylbenzamide

N-(2-bromophenyl)-4-
iodo-N- C14H11BrINO 415.9069 415.9142
methylbenzamide

3-bromo-N-(2-
fluorophenyl)-N- C14H11BrFNO 308.0008 308.0085
methylbenzamide

N-(2-bromophenyl)-4-
fluoro-N- C14H11BrFNO 308.0008 308.0081
methylbenzamide

Benzamide, 2-bromo- 354.9103 (Molecular
Ci13HoBr2NO 354.9103
N-(4-bromophenyl)- lon)[1]

Experimental Protocols

The following sections detail the general methodologies for the key spectroscopic techniques
cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra were typically recorded on Bruker or JEOL spectrometers operating at
frequencies ranging from 400 to 700 MHz for *H and 100 to 175 MHz for $3C.[2] Samples were
dissolved in deuterated solvents, most commonly chloroform-d (CDCIs) or dimethyl sulfoxide-de
(DMSO-de). Chemical shifts (8) are reported in parts per million (ppm) relative to
tetramethylsilane (TMS) as an internal standard or referenced to the residual solvent peaks.[3]
Coupling constants (J) are reported in Hertz (Hz).

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) was performed using an ESI (Electrospray
lonization) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.[2] Samples
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were introduced typically via direct infusion or after separation by liquid chromatography. The
data is presented as the mass-to-charge ratio (m/z) of the protonated molecule [M+H]*.

Electron lonization Mass Spectrometry (EI-MS) data, where available, was obtained from the
NIST Mass Spectrometry Data Center.[1] In this technique, the sample is bombarded with a
high-energy electron beam, leading to ionization and fragmentation.

Infrared (IR) Spectroscopy

Although not quantitatively tabulated, Fourier-transform infrared (FTIR) spectroscopy is a
valuable tool for identifying key functional groups. Spectra are typically recorded on a
spectrometer using KBr pellets or as a thin film. Characteristic absorption bands for amides
include the N-H stretch (around 3300 cm~1), the C=0 stretch (around 1650 cm~1), and the N-H
bend (around 1550 cm~1). The presence and position of bromine atoms can influence the
fingerprint region (below 1500 cm~12) of the spectrum.

Mandatory Visualization

The following diagram illustrates the logical workflow for the comparative spectroscopic
analysis of C14H12Br3NO analogs.

Caption: Workflow for the comparative spectroscopic analysis of C14H12Br3NO analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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spectroscopic-data-of-c14h12br3no-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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